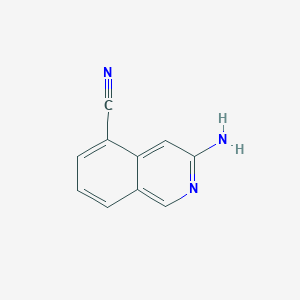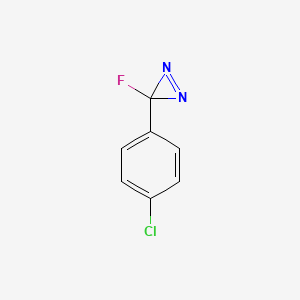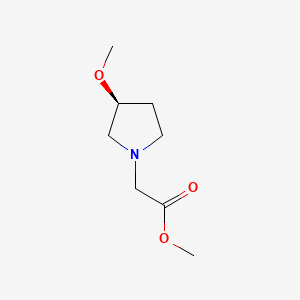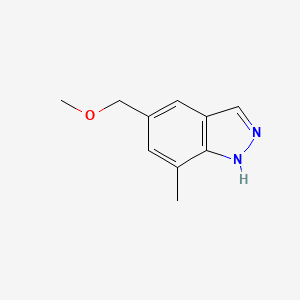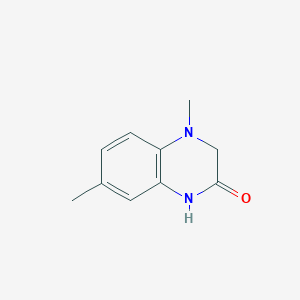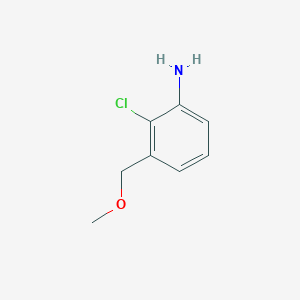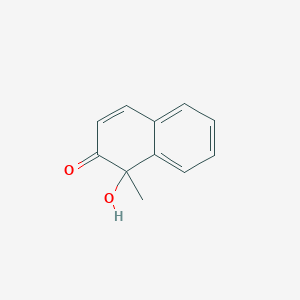
1-Hydroxy-1-methylnaphthalen-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-methylnaphthalen-2(1h)-one is an organic compound belonging to the naphthalene family It is characterized by a hydroxyl group and a methyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-methylnaphthalen-2(1h)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetic anhydride, followed by hydrolysis to introduce the hydroxyl group. Another method includes the oxidation of 1-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide, followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-1-methylnaphthalen-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 1-methylnaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: 1-Methylnaphthalene-2-one, 1-Methylnaphthalene-2-carboxylic acid.
Reduction: 1-Methylnaphthalene.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-methylnaphthalen-2(1h)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-methylnaphthalen-2(1h)-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparación Con Compuestos Similares
1-Methylnaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxy-1-methylnaphthalene: Similar structure but with the hydroxyl group at a different position, leading to distinct chemical properties.
1-Hydroxy-2-methylnaphthalene:
Uniqueness: 1-Hydroxy-1-methylnaphthalen-2(1h)-one is unique due to the specific positioning of the hydroxyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
57565-12-5 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-hydroxy-1-methylnaphthalen-2-one |
InChI |
InChI=1S/C11H10O2/c1-11(13)9-5-3-2-4-8(9)6-7-10(11)12/h2-7,13H,1H3 |
Clave InChI |
BIFHWLQPOGDRGR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


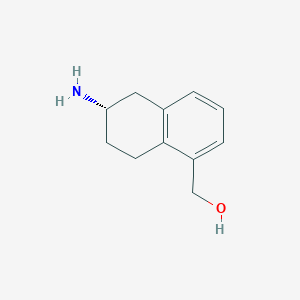
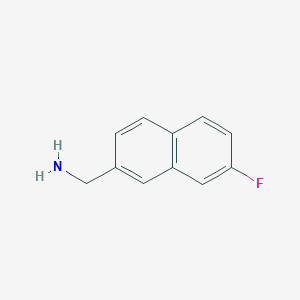
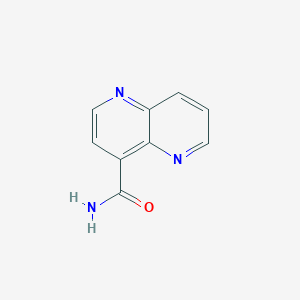
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
